2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide 2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412711
InChI: InChI=1S/C11H15ClN2O/c1-9(2)14(11(15)7-12)8-10-5-3-4-6-13-10/h3-6,9H,7-8H2,1-2H3
SMILES: CC(C)N(CC1=CC=CC=N1)C(=O)CCl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

CAS No.:

Cat. No.: VC13412711

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide -

Specification

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
IUPAC Name 2-chloro-N-propan-2-yl-N-(pyridin-2-ylmethyl)acetamide
Standard InChI InChI=1S/C11H15ClN2O/c1-9(2)14(11(15)7-12)8-10-5-3-4-6-13-10/h3-6,9H,7-8H2,1-2H3
Standard InChI Key IEYPXVOLFXIFAL-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=CC=N1)C(=O)CCl
Canonical SMILES CC(C)N(CC1=CC=CC=N1)C(=O)CCl

Introduction

Physicochemical Properties

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-chloro-N-(1-methylethyl)-N-(2-pyridinylmethyl)acetamide, reflects its branched structure . Key functional groups include:

  • A pyridine ring at position 2, contributing aromaticity and potential hydrogen-bonding capabilities.

  • An isopropyl group (N(CH(CH3)2)-\text{N}(CH(\text{CH}_3)_2)), introducing steric bulk.

  • A chloroacetamide moiety (CONHCH2Cl-\text{CO}-\text{NH}-\text{CH}_2\text{Cl}), a reactive site for nucleophilic substitution.

The molecular structure is further detailed in Table 1.

Table 1: Physicochemical Properties of 2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

PropertyValue
Molecular FormulaC11H15ClN2O\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}
Molecular Weight226.703 g/mol
Density1.1±0.1g/cm31.1 \pm 0.1 \, \text{g/cm}^3
Boiling Point345.1 \pm 32.0 \, ^\circ\text{C}
Flash Point162.5 \pm 25.1 \, ^\circ\text{C}
LogP0.69
Vapor Pressure (25°C)0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg}
Refractive Index1.529
Exact Mass226.087296 g/mol

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

  • The chlorine atom on the acetamide group is susceptible to nucleophilic displacement, making it reactive toward amines, thiols, or alcohols .

  • The pyridine ring may participate in acid-base reactions due to its lone pair of electrons, potentially forming salts or coordinating with metal ions.

  • The isopropyl group enhances solubility in nonpolar solvents, as indicated by the LogP value of 0.69 .

Synthetic Considerations

Purification and Characterization

Post-synthesis purification likely involves:

  • Recrystallization from ethanol or ethyl acetate.

  • Column Chromatography using silica gel and a polar solvent system.

Characterization methods would include:

  • 1^1H NMR: Peaks for pyridine protons (δ7.58.5ppm\delta \, 7.5–8.5 \, \text{ppm}), methyl groups (δ1.01.5ppm\delta \, 1.0–1.5 \, \text{ppm}), and chloroacetamide protons (δ3.54.5ppm\delta \, 3.5–4.5 \, \text{ppm}).

  • Mass Spectrometry: Molecular ion peak at m/z=226.0873m/z = 226.0873.

Future Research Directions

  • Synthetic Optimization: Develop scalable methods with greener solvents (e.g., water or ionic liquids).

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities.

  • Computational Studies: Model binding affinities to biological targets using molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator